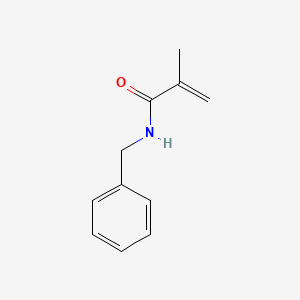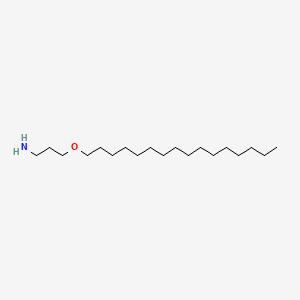![molecular formula C11H16ClN3O4S B1619898 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide CAS No. 53803-81-9](/img/structure/B1619898.png)
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide
Overview
Description
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide, also known as CNQX, is a chemical compound that belongs to the family of quinoxaline derivatives. It is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation. CNQX has been widely used in scientific research to investigate the mechanisms of neuronal communication and to develop new treatments for neurological disorders.
Scientific Research Applications
Enzyme Inhibition and Drug Design
4-Chloro-3-nitrobenzenesulfonamide, a key derivative within this chemical class, has been investigated for its role in drug design, particularly as an inhibitor of human carbonic anhydrases. Research by Sapegin et al. (2018) explored its application in creating [1,4]oxazepine-based primary sulfonamides, which showed strong inhibition against these enzymes, relevant for therapeutic applications. This demonstrates the compound's potential as a scaffold for developing inhibitors targeting specific human carbonic anhydrases with therapeutic relevance (Sapegin et al., 2018).
Anticancer Research
In the realm of cancer research, sulfonamide derivatives, including those related to 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide, have been synthesized and evaluated for their pro-apoptotic effects on cancer cells. Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment, which exhibited significant in vitro anti-cancer activity against various cancer cell lines by inducing apoptosis through activation of p38/ERK phosphorylation, highlighting the compound's potential in anticancer drug development (Cumaoğlu et al., 2015).
Spectroscopic and Theoretical Characterization
The copper(II) complex with 4-chloro-2-nitrobenzenesulfonamide has been synthesized and characterized, offering insights into the electrochemical and spectroscopic properties of such compounds. Camí et al. (2011) utilized thermogravimetric analyses, spectroscopy, and DFT calculations to explore the electronic characteristics and stability of the complex, which can inform the design of new materials and compounds with specific electronic or catalytic properties (Camí et al., 2011).
Antimicrobial Activity
Research into new sulfonamide derivatives, including the study of their synthesis, spectral characterization, and antimicrobial activity, has been conducted to explore their potential as antimicrobial agents. Kumar et al. (2020) synthesized a series of new 4-chloro-3-nitrobenzene sulfonamide derivatives and evaluated their activity, showing good to moderate antimicrobial activities and suggesting their utility in developing new antimicrobial treatments (Kumar et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide . .
properties
IUPAC Name |
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O4S/c1-14(2)7-3-6-13-20(18,19)9-4-5-10(12)11(8-9)15(16)17/h4-5,8,13H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYJCSLKKCJVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279938 | |
| Record name | 4-Chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide | |
CAS RN |
53803-81-9 | |
| Record name | NSC14691 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Silane, bis([1,1'-biphenyl]-4-yl)diphenyl-](/img/structure/B1619824.png)








